3-Bromobenzyl 1-naphthoate 3-Bromobenzyl 1-naphthoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0616969
InChI: InChI=1S/C18H13BrO2/c19-15-8-3-5-13(11-15)12-21-18(20)17-10-4-7-14-6-1-2-9-16(14)17/h1-11H,12H2
SMILES: C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC(=CC=C3)Br
Molecular Formula: C18H13BrO2
Molecular Weight: 341.2 g/mol

3-Bromobenzyl 1-naphthoate

CAS No.:

Cat. No.: VC0616969

Molecular Formula: C18H13BrO2

Molecular Weight: 341.2 g/mol

* For research use only. Not for human or veterinary use.

3-Bromobenzyl 1-naphthoate -

Specification

Molecular Formula C18H13BrO2
Molecular Weight 341.2 g/mol
IUPAC Name (3-bromophenyl)methyl naphthalene-1-carboxylate
Standard InChI InChI=1S/C18H13BrO2/c19-15-8-3-5-13(11-15)12-21-18(20)17-10-4-7-14-6-1-2-9-16(14)17/h1-11H,12H2
Standard InChI Key HZTNKCNUYJUIGX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC(=CC=C3)Br
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC(=CC=C3)Br

Introduction

Chemical Structure and Properties

3-Bromobenzyl 1-naphthoate features a naphthalene-1-carboxylate group connected to a 3-bromobenzyl moiety through an ester linkage. The chemical formula of this compound is C18H13BrO2, with a molecular weight of approximately 341.2 g/mol (similar to its isomer 2-bromobenzyl 1-naphthoate). The structure contains several key components:

  • A naphthalene ring system with a carboxylate group at position 1

  • A benzyl group with a bromine substituent at the meta (3) position

  • An ester linkage connecting these two components

The presence of the bromine atom enhances the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems. The bromine substituent also increases the electrophilicity of the molecule, enabling diverse chemical transformations.

Physical Properties

The physical properties of 3-bromobenzyl 1-naphthoate can be inferred based on similar compounds:

PropertyValueNote
Physical StateSolidAt room temperature
SolubilityLow in water, High in organic solventsDue to lipophilic nature
Molecular Weight341.2 g/molBased on chemical formula C18H13BrO2
AppearanceWhite to off-white solidTypical for aromatic esters
Melting Point~130-135°CEstimated based on similar compounds

Structural Features

The structural features of 3-bromobenzyl 1-naphthoate contribute significantly to its chemical behavior. The naphthalene ring system provides rigidity and potential for π-π interactions, while the bromine atom at the meta position of the benzyl group creates an electron-withdrawing effect that influences the reactivity of the molecule.

Synthesis Methods

The synthesis of 3-bromobenzyl 1-naphthoate likely follows similar pathways to those used for its isomer, 2-bromobenzyl 1-naphthoate. Based on established synthetic routes, the following methods can be proposed:

Esterification Reaction

The most common approach would involve an esterification reaction between 1-naphthoic acid and 3-bromobenzyl alcohol:

  • Reaction of 1-naphthoic acid with 3-bromobenzyl alcohol in the presence of an acid catalyst

  • Alternatively, conversion of 1-naphthoic acid to its acid chloride followed by reaction with 3-bromobenzyl alcohol

This synthetic route is similar to the documented synthesis of 2-bromobenzyl 1-naphthoate, which involves an esterification reaction between 1-naphthoic acid and 2-bromobenzyl alcohol.

Alternative Synthetic Routes

Several alternative methods could be employed:

  • Transesterification reactions using naphthalene-1-carboxylate esters

  • Palladium-catalyzed carbonylation reactions similar to those used for related compounds

  • Direct esterification using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

For laboratory-scale synthesis, the reaction conditions would typically involve:

ParameterConditionPurpose
SolventDimethylformamide or dichloromethaneTo dissolve reactants
TemperatureRoom temperature to 80°CTo facilitate reaction
CatalystSulfuric acid or p-toluenesulfonic acidTo catalyze esterification
BasePotassium carbonate or triethylamineTo neutralize generated acid
Reaction Time2-24 hoursTo ensure completion

The purification process would likely involve recrystallization from ethanol or column chromatography using appropriate solvent systems .

Reactivity and Chemical Transformations

3-Bromobenzyl 1-naphthoate exhibits reactivity typical of esters with additional possibilities due to the bromine substituent.

Ester Hydrolysis

Like other esters, 3-bromobenzyl 1-naphthoate can undergo hydrolysis under acidic or basic conditions:

  • Basic hydrolysis: Reaction with hydroxide ions to form 1-naphthoic acid and 3-bromobenzyl alcohol

  • Acidic hydrolysis: Proton-catalyzed cleavage of the ester bond

Reactions Involving the Bromine Substituent

The bromine atom serves as a reactive site for various transformations:

  • Nucleophilic substitution reactions

  • Metal-catalyzed coupling reactions (Suzuki, Stille, Negishi)

  • Metal-halogen exchange reactions

  • Reduction to form the corresponding benzyl derivative

These reactions make 3-bromobenzyl 1-naphthoate a valuable intermediate in organic synthesis for creating more complex molecules.

π-System Reactions

The naphthalene moiety can participate in typical aromatic reactions:

  • Electrophilic aromatic substitution

  • Cycloaddition reactions

  • Photoexcitation and energy transfer processes

Biological Activities and Applications

The biological activity of 3-bromobenzyl 1-naphthoate can be extrapolated based on similar structural compounds.

Enzymatic Interactions

In enzymatic studies, the ester bond can be hydrolyzed by esterases, making it useful as a probe for studying enzyme-catalyzed reactions. Additionally, it may interact with enzymes or receptors relevant to metabolic pathways, such as:

  • Potential inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism

  • Interaction with specific receptor systems due to its lipophilic nature

  • Binding to enzyme active sites through hydrogen bonding and hydrophobic interactions

Research Applications

In research settings, 3-bromobenzyl 1-naphthoate may serve as:

  • A chemical probe for structural studies

  • An intermediate in the synthesis of more complex molecules

  • A model compound for studying ester chemistry and halogen-containing aromatics

Analytical Characterization

The analytical characterization of 3-bromobenzyl 1-naphthoate typically involves spectroscopic techniques similar to those used for related compounds.

Spectroscopic Data

Based on analogous compounds, the expected spectroscopic characteristics would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The theoretical ¹H NMR spectrum would show:

  • Multiple signals in the aromatic region (7.0-8.5 ppm) corresponding to the naphthalene and benzyl hydrogen atoms

  • A singlet around 5.0-5.5 ppm for the methylene group (-CH₂-) connecting the benzyl group to the ester linkage

The ¹³C NMR spectrum would display:

  • A signal around 165-170 ppm for the carbonyl carbon

  • Multiple signals in the 120-140 ppm region for the aromatic carbons

  • A signal around 65-70 ppm for the methylene carbon

Mass Spectrometry

The mass spectrum would likely show:

  • A molecular ion peak at m/z 341 (M⁺) with distinctive bromine isotope pattern

  • Fragment ions corresponding to the loss of the bromine atom

  • Characteristic fragmentation pattern of the naphthoate moiety

X-ray Crystallography

X-ray crystallography could provide detailed structural information, including:

  • Bond lengths and angles

  • Dihedral angles between aromatic rings

  • Crystal packing arrangements and intermolecular interactions

Similar compounds have been analyzed using X-ray crystallography, revealing important structural features such as dihedral angles between aromatic rings and intermolecular π-π interactions .

Comparison with Similar Compounds

The structure and properties of 3-bromobenzyl 1-naphthoate can be compared with several related compounds to understand structure-activity relationships.

Comparison with Structural Isomers

CompoundStructural DifferenceImplications for Reactivity
2-Bromobenzyl 1-naphthoateBromine at ortho positionDifferent steric hindrance affecting reactivity
4-Bromobenzyl 1-naphthoateBromine at para positionDifferent electronic effects on the aromatic system
3-Bromobenzyl 2-naphthoateCarboxylate at position 2 of naphthaleneDifferent spatial arrangement affecting biological interactions

Comparison with Other Brominated Compounds

Comparing 3-bromobenzyl 1-naphthoate with other brominated compounds provides insights into the effect of the bromine position:

  • 2-(4-Bromophenyl)-2-oxoethyl naphthalene-1-carboxylate: Contains a ketone linkage rather than direct benzyl attachment

  • 6-Bromonaphthalen-2-yl benzoate: Has the bromine attached to the naphthalene ring rather than the benzyl group

These structural differences significantly impact the compounds' chemical behavior, crystallographic properties, and potential biological activities.

Applications in Organic Synthesis

3-Bromobenzyl 1-naphthoate serves as a valuable building block in organic synthesis.

As a Synthetic Intermediate

The compound can function as an intermediate in the synthesis of more complex molecules due to:

  • The reactive bromine substituent that enables diverse transformations

  • The ester functionality that allows for selective modifications

  • The naphthalene ring system that provides a platform for further functionalization

In Material Science

Derivatives of bromobenzyl naphthoates have potential applications in material science:

  • Development of specialty chemicals such as dyes and polymers

  • Production of electronic materials with specific optical properties

  • Creation of liquid crystalline materials due to the rigid aromatic structures

In Combinatorial Chemistry

The multiple reactive sites in 3-bromobenzyl 1-naphthoate make it suitable for combinatorial chemistry approaches, allowing for the generation of diverse chemical libraries for drug discovery and materials research.

Industrial Applications

The potential industrial applications of 3-bromobenzyl 1-naphthoate and its derivatives span several sectors.

Pharmaceutical Industry

In pharmaceutical development, 3-bromobenzyl 1-naphthoate may serve as:

  • A precursor for active pharmaceutical ingredients

  • A chemical intermediate in drug synthesis

  • A model compound for studying structure-activity relationships

Fine Chemicals Production

The compound may be utilized in the production of fine chemicals:

  • As a building block for specialty chemicals

  • In the synthesis of high-value intermediates

  • For the preparation of reference standards for analytical purposes

Scale-Up Considerations

For industrial-scale production, several factors would need consideration:

FactorConsiderationImpact
Reagent SelectionCost and availabilityEconomic viability
Process SafetyHandling of reactive materialsRisk management
Environmental ImpactWaste generation and disposalSustainability
Purification MethodEfficiency and scalabilityProduct quality
Reaction ConditionsTemperature and pressure controlProcess control

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